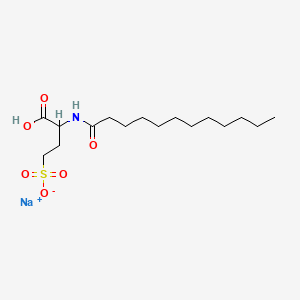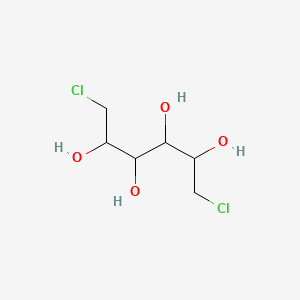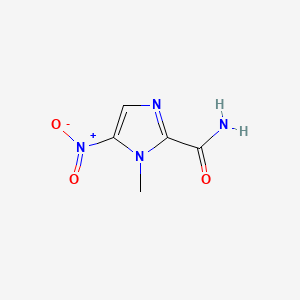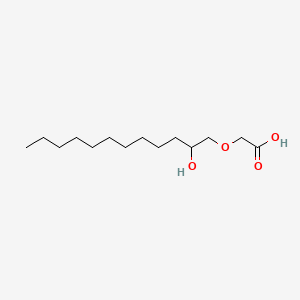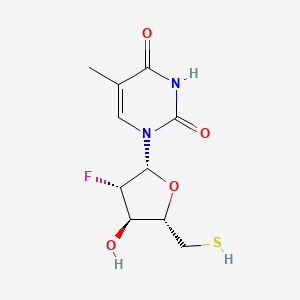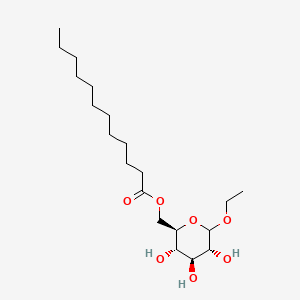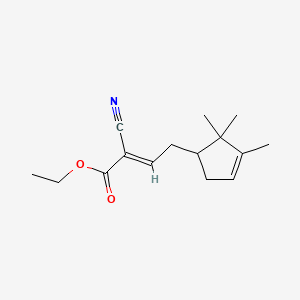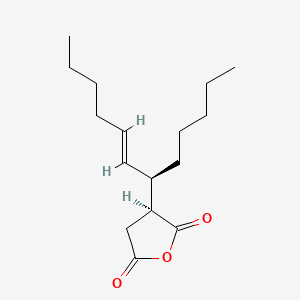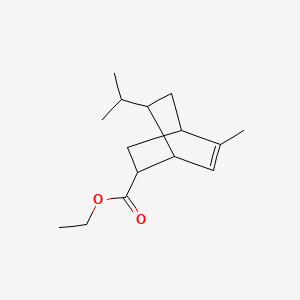![molecular formula C11H22ClNO2 B12691945 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride CAS No. 84100-29-8](/img/structure/B12691945.png)
2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and an allyl ester moiety. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The synthesis of 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride typically involves the alkylation of 2,2-dimethyl-3-hydroxypropyltrimethylammonium chloride with an allyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the allyl ester.
Scientific Research Applications
Chemistry:
Catalysis: Used as a phase transfer catalyst in organic synthesis.
Polymerization: Acts as a monomer or co-monomer in the production of polymers.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Biochemical Research: Utilized in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological membranes.
Therapeutic Agent:
Industry:
Surfactants: Used in the formulation of surfactants for cleaning products.
Textile Industry: Employed in textile processing as a softening agent.
Mechanism of Action
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with cell membranes, disrupting their structure and function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Mechanism:
Membrane Disruption: The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis.
Enzyme Inhibition: The compound can bind to enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride .
- 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium methyl sulfate .
Uniqueness:
- Structural Features: The presence of both a trimethylammonium group and an allyl ester moiety makes it unique compared to other quaternary ammonium compounds.
- Chemical Properties: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Properties
CAS No. |
84100-29-8 |
|---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
InChI Key |
KZFGODFMICNOHF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C[N+](C)(C)C)COC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


